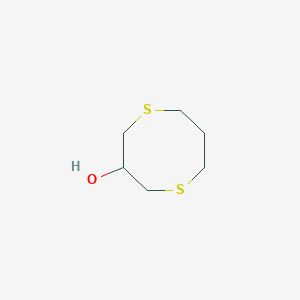

1,5-Dithiacyclooctan-3-ol

Description

Contextualization within Thioether and Heterocyclic Chemistry Research

1,5-Dithiacyclooctan-3-ol is a member of two significant classes of organic compounds: thioethers and heterocycles. Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are fundamental to medicinal chemistry and material science. pensoft.net Thioethers, characterized by a carbon-sulfur-carbon bond, are also prevalent in numerous biologically active molecules and are key intermediates in organic synthesis. sioc-journal.cnresearchgate.net

The presence of two sulfur atoms in the eight-membered ring of this compound classifies it as a cyclic dithioether. wikipedia.org These sulfur atoms, with their available lone pairs of electrons, can act as Lewis bases, enabling the molecule to coordinate with metal ions. muk.ac.ir This property is central to its application in coordination chemistry. The hydroxyl group at the 3-position further enhances its functionality, introducing a potential site for hydrogen bonding and further chemical modification. iucr.org

Research into heterocyclic thioethers is a dynamic area, with ongoing efforts to develop new synthetic methods and explore their applications. nih.gov Studies have shown that thioether-containing heterocyclic compounds can exhibit a range of biological activities. researchgate.netnih.gov The structural features of this compound place it at the intersection of these important research domains.

Historical Perspectives on Thia-Crown Ethers and Related Systems

The study of this compound can be viewed within the broader historical context of macrocyclic chemistry, particularly the development of crown ethers and their thio-analogues, thia-crown ethers. The discovery of crown ethers by Charles Pedersen in 1967 revolutionized the field of supramolecular chemistry. wikipedia.orgmdpi.comworldscientific.com These cyclic polyethers demonstrated a remarkable ability to selectively bind alkali metal cations. muk.ac.irwikipedia.org This discovery earned Pedersen a share of the 1987 Nobel Prize in Chemistry. wikipedia.orgmdpi.com

Following Pedersen's seminal work, researchers began to explore analogues where oxygen atoms were replaced by other heteroatoms, such as sulfur. muk.ac.ir These thia-crown ethers, organosulfur compounds with sulfide (B99878) linkages instead of ether linkages, exhibited a strong affinity for transition metals. wikipedia.org The nomenclature "x-ane-Sy" is used to denote the ring size (x) and the number of sulfur atoms (y). wikipedia.org For instance, 1,4,7-trithiacyclononane (B1209871) (9-ane-S3) is a well-studied tridentate ligand that forms complexes with a variety of metal ions. wikipedia.org

While the first macrocyclic polyethers were mentioned as early as 1937, it was Pedersen's systematic investigation into their synthesis and binding properties that unveiled their significance. muk.ac.irworldscientific.com The development of thia-crown ethers and other related systems expanded the scope of host-guest chemistry, providing ligands with different coordination preferences and electronic properties compared to their oxygen-containing counterparts. muk.ac.irwikipedia.org

Scope and Significance of Current Academic Research on this compound

Current academic research on this compound primarily focuses on its role as a ligand in coordination chemistry and as a building block in materials science. Its ability to form stable complexes with various transition metals has been a key area of investigation.

A significant body of research has explored the coordination chemistry of this compound with metals such as nickel(II), iron(II), copper(II), and palladium(II). iucr.orgpsu.edursc.org The introduction of a hydroxyl group at the 3-position of the 1,5-dithiacyclooctane (DTCO) ring was found to retard the rate of reduction of Cu(II), allowing for the isolation of a Cu(II) complex, which was not possible with the unsubstituted DTCO. iucr.org Similarly, while DTCO does not form a complex with Fe(II), this compound can form unstable crystalline complexes. iucr.org

Crystal structure analyses have provided detailed insights into the coordination geometry of these complexes. For example, in the bis(this compound-O,S,S')nickel(II) complex, the ligand coordinates to the nickel ion through the two sulfur atoms and the oxygen atom of the hydroxyl group. iucr.org The structure of the corresponding iron(II) complex is similar, though with longer Fe-S bond lengths. iucr.org

Beyond fundamental coordination chemistry, this compound has been utilized in the development of new materials. It has been investigated as a component in dental compositions, where it is part of a hybrid monomer containing a cyclic allylic sulfide moiety. google.com Furthermore, palladium(II) complexes of this compound have been shown to catalyze the hydration of nitriles to their corresponding carboxamides. psu.edursc.org The compound also forms thioether complexes with lead(II). sigmaaldrich.com

The physical and chemical properties of this compound have been documented, providing essential data for its application in research.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₂OS₂ sigmaaldrich.com |

| Molecular Weight | 164.29 g/mol sigmaaldrich.com |

| Boiling Point | 147 °C at 2 mmHg sigmaaldrich.comchemsrc.com |

| Density | 1.272 g/mL at 25 °C sigmaaldrich.comchemsrc.com |

| Refractive Index | n20/D 1.597 sigmaaldrich.com |

| CAS Number | 86944-00-5 sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

1,5-dithiocan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12OS2/c7-6-4-8-2-1-3-9-5-6/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUMSAPPXLGVSSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(CSC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357585 | |

| Record name | 1,5-Dithiocan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86944-00-5 | |

| Record name | 1,5-Dithiocan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Dithiacyclooctan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1,5 Dithiacyclooctan 3 Ol and Its Analogs

Strategies for Macrocyclization and Ring Closure in Thioether Systems

The formation of macrocycles, particularly those containing multiple heteroatoms like sulfur, is often complicated by competing intermolecular polymerization reactions. google.com The synthesis of cyclic thioethers such as 1,5-dithiacyclooctan-3-ol typically involves the cyclization of acyclic precursors containing the necessary sulfur and hydroxyl functionalities. smolecule.com Achieving high yields in these ring-closing reactions necessitates strategies that favor the desired intramolecular process over the entropically disfavored cyclization pathway. google.comuni-kiel.de

Key strategies for thioether macrocyclization include nucleophilic substitution reactions, where a dithiol is reacted with a dihalide, and radical-based thiol-ene or thiol-yne couplings. nih.govqyaobio.comrsc.org The choice of strategy often depends on the specific precursor and the desired ring architecture. For instance, the reaction of a thiol with a bromoacetate (B1195939) moiety or the radical addition of a thiol to an alkene are common methods for forming the thioether linkage during cyclization. nih.govqyaobio.com

High-Dilution Techniques and Templating Effects in Thioether Macrocyclization

To overcome the challenge of intermolecular polymerization, macrocyclization reactions are frequently performed under high-dilution conditions. google.com This technique involves using very low concentrations of the linear precursor (typically below 10 mM), which statistically favors the intramolecular ring-closing reaction as the reactive ends of a single molecule are more likely to encounter each other than another molecule. google.com While effective, high-dilution methods can be impractical for large-scale synthesis due to the large solvent volumes required. google.com

An alternative and often more efficient approach is the use of a template effect. google.comcambridgescholars.com In template-assisted synthesis, a metal ion or another guest molecule is used to pre-organize the linear precursor into a conformation that facilitates cyclization. google.com The template binds to heteroatoms in the precursor, holding the reactive ends in close proximity and promoting the intramolecular reaction. google.com This can significantly increase the yield of the desired macrocycle and allow for reactions at higher concentrations. pnas.org The effectiveness of a template depends on the geometric match between the template and the cavity of the forming macrocycle. google.com

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| High-Dilution | Minimizes intermolecular reactions by keeping precursor concentration low (<10 mM). google.com | Generally applicable to many cyclization reactions. google.com Favors kinetically controlled, irreversible reactions. google.com | Requires large solvent volumes, limiting scalability. Inefficient for thermodynamically controlled reactions where the macrocycle is not the most stable product. google.com |

| Template Effect | A template (e.g., metal ion) pre-organizes the linear precursor for intramolecular cyclization. google.comcambridgescholars.com | Allows for higher reaction concentrations. pnas.org Can provide high yields of the desired macrocycle. google.com Can be used in both kinetically and thermodynamically controlled systems. google.com | Requires finding a suitable template for the specific macrocycle. google.com The template must be removed after the reaction. Can be ineffective if the thioether donors lead to loss of the metal ion template. cambridgescholars.com |

Functional Group Interconversions and Derivatization Routes of this compound

Once synthesized, this compound can be further modified through functional group interconversions. fiveable.me These transformations allow for the synthesis of a variety of analogs with tailored properties. The key reactive sites on the molecule are the two sulfur atoms and the hydroxyl group, each offering distinct possibilities for derivatization.

Regioselective Oxidation and Reduction Reactions at Sulfur Centers

The thioether linkages in this compound are susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. beilstein-journals.org Controlling the regioselectivity of this oxidation—that is, selectively oxidizing one sulfur atom over the other or controlling the degree of oxidation (to sulfoxide (B87167) vs. sulfone)—is a significant synthetic challenge. The selective cleavage of a single C-S bond under oxidizing conditions is difficult, as it often leads to the cleavage of both C-S bonds or oxidation of the sulfur. semanticscholar.org However, specific reaction conditions can favor the formation of mono- or di-oxidized products. For example, research on the related compound 1,5-dithiacyclooctane (1,5-DTCO) has shown that its reaction with RuCl₃·3H₂O can lead to the formation of complexes containing 1,5-dithiacyclooctane 1-oxide (1,5-DTCO-O), demonstrating that selective mono-oxidation is achievable. researchgate.net The choice of oxidant and reaction conditions, such as temperature and the use of catalysts, can control the outcome, providing either sulfoxides or sulfones. organic-chemistry.org

Conversely, the reduction of these oxidized sulfur species back to the thioether is also a key transformation. This allows for the temporary use of the oxidized sulfur as a directing group or to modify the electronic properties of the ring, followed by reversion to the original dithioether.

| Reagent/Condition | Product | Comments | Reference |

|---|---|---|---|

| Visible light, photoredox catalyst, O₂ | Sulfoxide or disulfide-linked-dithioester | Product selectivity can be controlled by the choice of base. semanticscholar.org | semanticscholar.org |

| RuCl₃·3H₂O | Sulfoxide (in a metal complex) | Demonstrates selective mono-oxidation of a similar cyclic dithioether. researchgate.net | researchgate.net |

| O₂/Air, various catalysts (e.g., Cu, Pd) | Sulfoxides or Sulfones | Chemoselectivity can be controlled by reaction temperature and catalyst choice. organic-chemistry.org | organic-chemistry.org |

Esterification and Etherification of the Hydroxyl Moiety

The secondary alcohol group at the C3 position is a prime site for derivatization through esterification and etherification. pnas.org

Esterification is the reaction of the alcohol with a carboxylic acid or its derivative (like an acid chloride or anhydride) to form an ester. byjus.comwikipedia.org This reaction is typically catalyzed by an acid. wikipedia.org Studies have reported the synthesis of ester derivatives of this compound, such as 7-methylene-1,5-dithiacyclooctan-3-yl acetate (B1210297) and 7-methylene-1,5-dithiacyclooctan-3-yl benzoate (B1203000), which were used as monomers in polymerization studies. acs.org The rate of esterification can be influenced by the steric hindrance around the hydroxyl group and the molecular weight of the alcohol. researchgate.net

Etherification involves converting the hydroxyl group into an ether. This can be achieved through various methods, such as the Williamson ether synthesis, where the alcohol is first deprotonated to an alkoxide and then reacted with an alkyl halide. libretexts.org Acid-catalyzed methods using reagents like 1,2-dimethoxyethane (B42094) have also been developed for the etherification of hydroxyl compounds. rsc.org These reactions allow for the introduction of a wide range of alkyl or aryl groups, modifying the solubility and chemical properties of the parent molecule.

| Reaction | Typical Reagents | Product | Reference |

|---|---|---|---|

| Esterification | Carboxylic acid (e.g., acetic acid, benzoic acid) with an acid catalyst; or an acid chloride/anhydride. byjus.comacs.org | Ester (e.g., acetate, benzoate) | byjus.comacs.org |

| Etherification | Base (e.g., NaH) followed by an alkyl halide (e.g., CH₃I); or acid catalyst with an etherifying agent. libretexts.orgrsc.org | Ether | libretexts.orgrsc.org |

Sulfur Alkylation and Related Transformations

The sulfur atoms in the dithioether ring, being nucleophilic, can be targeted for alkylation. This reaction typically involves treating the thioether with an alkylating agent, such as an alkyl halide, to form a sulfonium (B1226848) salt. acs.org Such transformations can alter the molecule's charge, solubility, and coordination properties. Research on related ruthenium-thioether complexes shows that alkylation of a coordinated thioether with methyl iodide can occur, leading to S-alkylation and changes in the metal complex's structure and redox properties. researchgate.net This indicates that the sulfur atoms in this compound are available for such electrophilic attack. These reactions can also be part of more complex transformations, where alkylation induces subsequent rearrangements or redox processes. researchgate.netacs.org

Enantioselective Synthesis Approaches for Chiral Thia-Alcohols

The introduction of a stereocenter, such as the hydroxyl-bearing carbon in this compound, necessitates the use of enantioselective synthetic strategies to obtain a single enantiomer. These methods are broadly categorized into the use of chiral auxiliaries, catalytic asymmetric synthesis, and the resolution of racemic mixtures. While specific literature on the enantioselective synthesis of this compound is not extensively available, established principles in asymmetric synthesis for analogous structures provide a clear framework for achieving this goal.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed for potential reuse. This strategy has been successfully employed in the synthesis of various chiral alcohols. tandfonline.comnih.gov For a molecule like this compound, a synthetic precursor could be a ketone, which is then reduced asymmetrically. Alternatively, a chiral auxiliary could be attached to a fragment that is later used to construct the dithiacyclooctane ring.

Catalytic asymmetric synthesis represents a more atom-economical approach, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. frontiersin.orgresearchgate.net This can involve the asymmetric reduction of a ketone precursor to the corresponding alcohol. Various chiral catalysts, often based on transition metals complexed with chiral ligands, are known to effect such transformations with high enantioselectivity. For instance, chiral ruthenium or rhodium complexes with ligands like BINAP are well-established for the asymmetric hydrogenation of ketones.

Another powerful approach is the use of organocatalysts, which are small, metal-free organic molecules that can promote enantioselective reactions. Proline and its derivatives, for example, have been shown to catalyze asymmetric aldol (B89426) and Michael reactions, which could be key steps in the synthesis of a chiral precursor to this compound.

The following table provides examples of chiral auxiliaries and catalysts used in the enantioselective synthesis of chiral alcohols and related compounds, which could be adapted for the synthesis of this compound.

| Methodology | Chiral Agent | Substrate Type | Product Type | Reported Enantiomeric Excess (ee) | Reference |

| Chiral Auxiliary | Evans' Oxazolidinones | Acyl derivatives | Aldol adducts (precursors to 1,3-diols) | >95% | wikipedia.org |

| Chiral Auxiliary | (R)-8-phenylmenthol | α-Keto esters | α-Hydroxy esters | Up to 99% | wikipedia.org |

| Catalytic Asymmetric Synthesis | Ru-BINAP Catalyst | Ketones | Secondary Alcohols | >98% | frontiersin.org |

| Catalytic Asymmetric Synthesis | Chiral Phosphoric Acids | Imines | Chiral Amines | Up to 99% | frontiersin.org |

| Organocatalysis | Proline | Aldehydes and Ketones | Aldol Adducts | >99% | frontiersin.org |

When an enantioselective synthesis is not feasible or results in a product with insufficient enantiomeric purity, resolution techniques can be employed to separate a racemic mixture into its constituent enantiomers. wikipedia.org

Diastereomeric Crystallization: This classical method involves reacting the racemic alcohol with an enantiomerically pure chiral resolving agent, typically a chiral acid or base, to form a pair of diastereomers. wikipedia.orggoogle.com These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. The separated diastereomers are then treated to remove the resolving agent, yielding the individual enantiomers of the original alcohol. Common resolving agents for alcohols include tartaric acid derivatives and chiral amines like brucine. wikipedia.org

Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures. For a racemic alcohol, a lipase (B570770) could be used to selectively acylate one enantiomer, leaving the other enantiomer unreacted. The acylated and unacylated alcohols can then be separated by standard chromatographic techniques. This method is often advantageous due to the mild reaction conditions and high enantioselectivities achieved.

Chiral Chromatography: This technique involves the use of a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC). The racemic mixture is passed through the column, and the two enantiomers interact differently with the CSP, leading to different retention times and thus their separation. researchgate.net While often used for analytical purposes to determine enantiomeric excess, preparative chiral chromatography can be used to isolate larger quantities of pure enantiomers. rsc.org

The table below summarizes common resolution techniques applicable to chiral alcohols.

| Resolution Technique | Principle | Typical Resolving Agent/Stationary Phase | Advantages | Reference |

| Diastereomeric Crystallization | Formation and separation of diastereomeric salts or derivatives. | Tartaric acid, mandelic acid, brucine. | Scalable, well-established. | wikipedia.orggoogle.com |

| Enzymatic Resolution | Enantioselective enzymatic transformation of one enantiomer. | Lipases, proteases. | High selectivity, mild conditions. | rsc.org |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Cyclodextrins, chiral polymers, Pirkle's phases. | Applicable to a wide range of compounds, high purity. | researchgate.net |

Mechanistic Investigations of Reactions Involving 1,5 Dithiacyclooctan 3 Ol

Conformational Analysis and Dynamics in Solution and Solid State

The eight-membered ring of 1,5-dithiacyclooctan-3-ol is flexible and can adopt various conformations in both solution and solid states. The interplay of steric and electronic effects governs the conformational landscape and the energy barriers between different forms. The presence of the hydroxyl group at the C3 position introduces an additional layer of complexity to its conformational analysis compared to the unsubstituted 1,5-dithiacyclooctane.

Advanced spectroscopic techniques are instrumental in elucidating the conformational dynamics of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like COSY, NOESY, HSQC, and HMBC, provides detailed information about the connectivity and spatial proximity of atoms, which is crucial for determining the ring's conformation and the stereochemistry of its substituents. ipb.ptutoronto.ca For instance, the vicinal coupling constants (³JHH) obtained from ¹H NMR spectra can help determine the dihedral angles between adjacent protons, offering insights into the ring's puckering. ipb.pt Nuclear Overhauser Effect (NOE) data from NOESY experiments reveal through-space interactions between protons, which helps in establishing the relative orientation of different parts of the molecule, including the conformation of the eight-membered ring. nih.gov

Solid-state NMR (ssNMR) can provide information about the molecular structure and dynamics in the crystalline state, complementing data from X-ray diffraction. americanpharmaceuticalreview.com It is particularly useful for studying polymorphism and molecular interactions in the solid phase. americanpharmaceuticalreview.com Circular Dichroism (CD) spectroscopy can be employed to study chiral conformations of the molecule, if applicable, and to probe conformational changes induced by solvent or temperature variations.

Detailed analysis of NMR spectra, including chemical shifts and coupling constants, can provide quantitative data on the populations of different conformers and the energy barriers for ring inversion. researchgate.netajol.info For example, variable temperature NMR studies can be used to determine the coalescence temperature for exchanging sites, which in turn allows for the calculation of the free energy of activation for the conformational process.

Computational modeling serves as a powerful tool to complement experimental data and to provide a more complete picture of the conformational landscape of this compound. nih.govbiorxiv.orgresearchgate.net Quantum chemical methods can be used to calculate the energies of different possible conformations, helping to identify the most stable forms and the transition states connecting them. ethz.ch

By systematically exploring the potential energy surface through methods like molecular mechanics or density functional theory (DFT), it is possible to map out the entire conformational space of the molecule. ethz.chnih.gov These calculations can predict the relative energies of different chair, boat, and twist conformations of the dithiacyclooctane ring and how the hydroxyl group influences these preferences. The results from computational models can be validated by comparing calculated NMR parameters, such as chemical shifts and coupling constants, with the experimental values. ethz.ch This integrated approach of combining experimental spectroscopic data with computational modeling provides a robust understanding of the complex conformational dynamics of this compound. nih.govbiorxiv.orgnih.gov

Spectroscopic Probes for Ring Conformation and Inversion Barriers (e.g., Advanced NMR, CD)

Reactivity of the Dithioether Moiety

The dithioether moiety in this compound is a key site for chemical reactivity. The lone pairs of electrons on the sulfur atoms make them nucleophilic and susceptible to oxidation.

The oxidation of the dithioether in this compound can lead to the formation of sulfoxides and sulfones. The reaction can be controlled to selectively produce either the mono- or di-oxidized products. The complete oxidation to the sulfone is often easier to achieve than stopping at the sulfoxide (B87167) stage. researchgate.net

A variety of oxidizing agents can be employed for this transformation, including hydrogen peroxide, peroxy acids (like m-CPBA), and sodium periodate. jchemrev.commdpi.com The choice of oxidant and reaction conditions can influence the selectivity of the oxidation. For instance, using a stoichiometric amount of a mild oxidant at low temperatures often favors the formation of the sulfoxide, while stronger oxidants or an excess of the oxidizing agent typically leads to the sulfone. organic-chemistry.org

The mechanism of oxidation generally involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. For example, with hydrogen peroxide, the reaction can be catalyzed by acids or metal catalysts. organic-chemistry.org The presence of the hydroxyl group in this compound can potentially influence the rate and selectivity of oxidation through intramolecular interactions. It is interesting to note that while 1,5-dithiacyclooctane is readily oxidized by copper(II) perchlorate, the presence of the hydroxyl group in 3-hydroxy-1,5-dithiacyclooctane inhibits this reduction of copper(II).

Table 1: Common Oxidizing Agents for Sulfide (B99878) to Sulfoxide and Sulfone Conversion

| Oxidizing Agent | Product(s) | Typical Conditions |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Catalytic acid or metal, room temperature to reflux |

| m-Chloroperoxybenzoic acid (mCPBA) | Sulfoxide, Sulfone | Stoichiometric control, low temperature for sulfoxide |

| Sodium Periodate (NaIO₄) | Sulfoxide | Methanol/water, room temperature |

| Potassium Permanganate (KMnO₄) | Sulfone | Harsher conditions, often over-oxidation |

This table provides a general overview. Specific reaction outcomes depend on the substrate and precise reaction conditions.

The sulfur atoms in the dithioether moiety can act as nucleophiles, reacting with a variety of electrophiles. masterorganicchemistry.com This nucleophilicity is a fundamental aspect of thioether chemistry. libretexts.org For example, they can react with alkyl halides in SN2 reactions to form sulfonium (B1226848) salts. libretexts.org

The sulfur atoms can also be targeted by electrophilic reagents other than oxidizing agents. The reactivity of the sulfur centers can be classified based on the Hard and Soft Acids and Bases (HSAB) principle, where the soft sulfur atom preferentially reacts with soft electrophiles. nih.gov

Conversely, under certain conditions, the sulfur atoms can exhibit electrophilic character. For instance, after oxidation to a sulfoxide, the sulfur atom becomes more electrophilic and can be attacked by nucleophiles. libretexts.org The reactions at the sulfur centers are fundamental to the application of such compounds in coordination chemistry and materials science. smolecule.com

Oxidation Pathways and Sulphone/Sulphoxide Formation Mechanisms

Reactivity of the Hydroxyl Functionality

The hydroxyl group in this compound introduces another reactive site into the molecule. The oxygen atom, with its lone pairs of electrons, is nucleophilic, while the attached proton is weakly acidic. msu.edu

The hydroxyl group can undergo a variety of reactions typical of alcohols. msu.edu For example, it can be acylated by reacting with acid chlorides or anhydrides to form esters. It can also be alkylated to form ethers. The reactivity of the hydroxyl group can be influenced by the presence of the dithioether moiety, potentially through intramolecular hydrogen bonding or by acting as a coordinating site for reagents.

Acid-Base Equilibria and Proton Transfer Mechanisms

The equilibrium for the deprotonation of the alcohol in the presence of a base (B:⁻) can be written as: HO-C₃H₄(SCH₂)₂ + B:⁻ ⇌ ⁻O-C₃H₃(SCH₂)₂ + BH

Due to the high pKa, a very strong base is required to deprotonate the alcohol to a significant extent. The presence of the electron-donating thioether groups is expected to have a minor electronic effect on the acidity of the distal hydroxyl group.

Proton Transfer Mechanisms Proton transfer is a fundamental step in many reactions involving alcohols. wikipedia.org The mechanism often involves a "proton shuttle," where a solvent molecule like water facilitates the movement of a proton. wikipedia.orgwikipedia.org

In acidic media: The alcohol's oxygen atom acts as a Brønsted-Lowry base, accepting a proton from an acid (HA) to form a protonated alcohol, or an oxonium ion. chemicalbook.com This is a crucial activation step for substitution and elimination reactions, as it converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺). tue.nl R-OH + HA ⇌ R-OH₂⁺ + A⁻

In basic media: A base removes the proton from the hydroxyl group to form an alkoxide ion. This process is generally less favorable and requires a strong base. R-OH + B⁻ ⇌ R-O⁻ + BH

Long-range proton transfer can occur through networks of hydrogen-bonded molecules, a process known as the Grotthuss mechanism, which involves a series of proton hops along the chain. jmcs.org.mxrsc.org

| Property | General Value for Secondary Alcohols | Notes on this compound |

| pKa | ~17 | Expected to be in a similar range. The thioether groups are unlikely to significantly alter the acidity of the hydroxyl group through inductive effects due to their distance. |

| Protonation Site | Oxygen of the hydroxyl group | In strong acid, the hydroxyl oxygen is the primary site of protonation. The sulfur atoms can also be protonated, but this is generally less favorable. |

| Deprotonation Site | Hydrogen of the hydroxyl group | Requires a very strong base (e.g., NaH, NaNH₂) to form the corresponding alkoxide. |

Substitution and Elimination Reactions Involving the Hydroxyl Group

The hydroxyl group of alcohols is a poor leaving group, and thus, direct substitution or elimination is not feasible. sigmaaldrich.com These reactions typically require initial activation of the hydroxyl group, most commonly by protonation under acidic conditions. savemyexams.com

Substitution Reactions Nucleophilic substitution at the C3 carbon of this compound would involve the replacement of the hydroxyl group. As a secondary alcohol, it can react via either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nucleophile. savemyexams.com

Sₙ1 Mechanism: In the presence of a strong acid (e.g., HBr, HCl) and a protic solvent, the alcohol is protonated to form an oxonium ion. savemyexams.com Departure of a water molecule yields a secondary carbocation at the C3 position. This carbocation is then attacked by a nucleophile (e.g., a halide ion). This pathway may be accompanied by rearrangements, although significant rearrangements are less likely in this specific cyclic structure.

Sₙ2 Mechanism: For this pathway to occur, the hydroxyl group must first be converted into a better leaving group without the use of strong acids that promote carbocation formation. This can be achieved by converting the alcohol to a tosylate or mesylate. Subsequent attack by a strong nucleophile would proceed with inversion of configuration at the C3 carbon. However, as discussed in the next section, this direct Sₙ2 pathway is often outcompeted by neighboring group participation. libretexts.org

Elimination Reactions Dehydration of this compound would lead to the formation of an alkene, 1,5-dithiacyclooct-2-ene or 1,5-dithiacyclooct-3-ene. This reaction is typically acid-catalyzed and requires heat. nih.govmdpi.com

E1 Mechanism: Similar to the Sₙ1 pathway, the reaction begins with protonation of the alcohol and loss of water to form a secondary carbocation. A weak base (such as water or the conjugate base of the acid catalyst) then removes a proton from an adjacent carbon (C2 or C4), leading to the formation of a double bond. nih.gov

E2 Mechanism: This pathway involves a single concerted step where a strong base removes a proton from a carbon adjacent to the hydroxyl group, while the leaving group departs simultaneously. youtube.com For an alcohol, this requires converting the -OH into a better leaving group, such as a tosylate, first. The reaction is stereospecific, requiring an anti-periplanar arrangement of the proton and the leaving group.

| Reaction Type | Mechanism | Key Intermediate | Required Conditions | Expected Product(s) from this compound |

| Substitution | Sₙ1 | Secondary Carbocation | Strong Acid (e.g., HBr) | 3-Bromo-1,5-dithiacyclooctane |

| Substitution | Sₙ2 | Pentacoordinate Transition State | 1. Convert to Tosylate (TsCl, pyridine) 2. Strong Nucleophile (e.g., CN⁻) | 1,5-Dithiacyclooctane-3-carbonitrile |

| Elimination | E1 | Secondary Carbocation | Concentrated H₂SO₄, Heat | 1,5-Dithiacyclooct-2-ene and 1,5-Dithiacyclooct-3-ene |

| Elimination | E2 | Concerted Transition State | 1. Convert to Tosylate 2. Strong, non-nucleophilic base (e.g., DBU) | 1,5-Dithiacyclooct-2-ene and 1,5-Dithiacyclooct-3-ene |

Intramolecular Interactions and Neighboring Group Effects

A dominant feature of the chemistry of this compound is the potential for intramolecular interactions, specifically neighboring group participation (NGP), also known as anchimeric assistance, by the sulfur atoms. wikipedia.org This occurs when a neighboring group acts as an internal nucleophile, influencing the rate and stereochemistry of a reaction. wikipedia.orglibretexts.org Sulfur is a particularly effective neighboring group. youtube.commasterorganicchemistry.com

In this compound, the sulfur atom at position 1 is in a β-position relative to the hydroxyl group at C3. During substitution reactions, this sulfur atom can attack the C3 carbon as the leaving group departs, forming a strained three-membered bicyclic sulfonium ion intermediate (an episulfonium ion). libretexts.orgkyoto-u.ac.jp

The consequences of this participation are significant:

Rate Acceleration: Reactions involving NGP are often dramatically faster than analogous reactions without a participating group. The hydrolysis of sulfur mustards, for example, is much faster than that of simple alkyl chlorides. wikipedia.org A similar rate enhancement would be expected for reactions at the C3 position of this compound compared to a simple cyclohexanol (B46403) derivative.

The sulfur atom at position 5 is in a δ-position relative to the C3 hydroxyl group. While less common than 1,3-participation, transannular participation from this sulfur atom to form a five-membered ring intermediate is also possible. Such transannular participation of sulfur has been observed to cause rearrangements in the solvolysis of other cyclic thioethers, such as 5-thio-D-glucose derivatives. rsc.org This interaction could lead to the formation of rearranged products or influence the stability of intermediates. Studies on the oxidation of related 1-thiacyclooctane systems have demonstrated strong transannular assistance from nitrogen atoms, accelerating oxidation rates significantly. acs.org A similar cooperative effect involving the sulfur at C5 in this compound is plausible.

Coordination Chemistry and Metal Complexation Studies of 1,5 Dithiacyclooctan 3 Ol

Ligand Design Principles and Coordination Modes

The design of ligands is a cornerstone of coordination chemistry, aiming to create molecules that can selectively bind to specific metal ions and influence their reactivity. Thioether-containing ligands like 1,5-dithiacyclooctan-3-ol are of particular interest due to the unique properties of the sulfur donor atom. nih.govrsc.org

Hard-Soft Acid-Base Theory Application to Thioether Ligands

The Hard-Soft Acid-Base (HSAB) theory provides a framework for understanding the interactions between metal ions (Lewis acids) and ligands (Lewis bases). fiveable.mewikipedia.orglibretexts.org This theory classifies acids and bases as either "hard" or "soft" based on factors like charge density, polarizability, and the nature of their frontier orbitals. libretexts.org

Hard acids are typically small, highly charged metal ions that are not easily polarized (e.g., Li+, Mg2+, Al3+). fiveable.me

Soft acids are generally larger, have a lower charge state, and are more polarizable (e.g., Cu+, Ag+, Pd2+, Pt2+). fiveable.me

Hard bases contain small, highly electronegative donor atoms and are not easily polarized (e.g., F-, OH-, H2O). fiveable.me

Soft bases , such as thioethers (R2S), contain larger, less electronegative donor atoms and are more polarizable. fiveable.me

The fundamental principle of HSAB theory is that hard acids prefer to bind with hard bases, and soft acids prefer to bind with soft bases, leading to more stable complexes. wikipedia.orgmlsu.ac.in The sulfur atoms in this compound are considered soft donor sites. fiveable.me Consequently, this ligand is expected to form strong and stable complexes with soft metal ions like palladium(II) and platinum(II). fiveable.mewikipedia.org This preference is a key principle guiding the design of thioether-based ligands for specific metal targets.

Chelate Ring Formation and Stability Constants

When a ligand binds to a metal ion through two or more donor atoms, it forms a ring structure known as a chelate. The "chelate effect" describes the enhanced stability of these complexes compared to those formed with analogous monodentate ligands. fiveable.me this compound acts as a bidentate ligand, coordinating to a metal center through its two sulfur atoms to form a stable chelate ring.

Metal Ion Selectivity and Binding Affinity

The structural features of this compound, particularly the soft thioether donors, impart a degree of selectivity in its binding to different metal ions. smolecule.comfiveable.me

Transition Metal Complexes (e.g., Pd, Pt, Cu, Ni)

Consistent with HSAB theory, this compound shows a strong affinity for soft transition metals.

Palladium (Pd) and Platinum (Pt): Palladium(II) and platinum(II) are classic soft acids and thus form stable complexes with thioether ligands. fiveable.mewikipedia.org Research has shown the formation of palladium(II) complexes with this compound, such as cis-[Pd(dtcol)(H2O)2]2+. rsc.orgresearchgate.net These complexes have been investigated for their catalytic activity, for instance, in the hydration of nitriles. rsc.orgrsc.org The coordination of the thioether groups to the palladium center is a critical aspect of this catalytic function. rsc.org Similarly, platinum(II) is known to form stable square-planar complexes with thioether ligands. nih.govd-nb.inforsc.org

Copper (Cu): Copper exists in both +1 and +2 oxidation states, which are considered soft and borderline acids, respectively. fiveable.me Studies have demonstrated that this compound can form complexes with both copper(I) and copper(II), stabilizing the metal ions through coordination. smolecule.com The interaction with copper is significant for understanding its potential role in catalytic processes. smolecule.com

Nickel (Ni): Nickel(II) is classified as a borderline acid. wikipedia.org It can form complexes with a range of ligands, including thioethers. thieme-connect.defrontiersin.orgrsc.org The coordination chemistry of nickel with ligands similar to this compound has been explored, often resulting in square-planar or octahedral geometries depending on the ancillary ligands. nih.govrsc.org

A summary of transition metal complexes with this compound and related thioether ligands is presented below:

| Metal Ion | HSAB Classification | Coordination Complex with dtcol/Related Ligands | Key Findings |

| Palladium(II) | Soft Acid | cis-[Pd(dtcol)(H2O)2]2+ | Catalyzes nitrile hydration. rsc.orgresearchgate.netrsc.org |

| Platinum(II) | Soft Acid | Forms stable square-planar complexes. | Used in various catalytic and medicinal applications. nih.govd-nb.inforsc.org |

| Copper(I)/(II) | Soft/Borderline Acid | Forms stable complexes. | Stabilizes both Cu(I) and Cu(II) oxidation states. smolecule.com |

| Nickel(II) | Borderline Acid | Forms square-planar or octahedral complexes. | Complex geometry depends on ancillary ligands. thieme-connect.defrontiersin.orgrsc.orgnih.govrsc.org |

Main Group and Lanthanide/Actinide Interactions

Main Group Metals: The interaction of this compound with main group metals is less extensively studied compared to transition metals. However, it has been reported to form thioether complexes with lead(II), which is a soft acid. smolecule.comfiveable.me This interaction is consistent with the predictions of HSAB theory.

Lanthanides and Actinides: Lanthanide and actinide ions are typically classified as hard acids due to their high positive charges and predominantly ionic bonding character. nih.gov According to HSAB theory, they would have a lower preference for soft thioether donors like those in this compound, favoring hard oxygen or nitrogen donors instead. nih.govrsc.org While direct studies of this compound with lanthanides and actinides are scarce, the general principles of f-block element coordination chemistry suggest that complexation would be weak and less favorable compared to their interactions with hard ligands. nih.govosti.govfrontiersin.org

Structural Characterization of Metal Complexes (Advanced Techniques)

The precise determination of the three-dimensional structure of metal complexes is crucial for understanding their properties and reactivity. Several advanced analytical techniques are employed for this purpose.

While specific structural data for a wide range of this compound complexes are not always available in general literature, the characterization of analogous thioether complexes provides a blueprint for the expected structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of complexes in solution. 1H and 13C NMR spectra can confirm the coordination of the ligand to the metal by observing shifts in the resonance of protons and carbons near the donor atoms. lew.ro For diamagnetic complexes like those of Pd(II) and Pt(II), detailed structural information can be obtained. rsc.org

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to study the interaction of metal complexes in the gas phase. ESI-MS has been employed to investigate the interaction of palladium(II) complexes, including one with this compound, with sulfur-containing peptides. acs.org This technique helps to identify the formation of metal-ligand adducts and their stoichiometry.

X-ray Absorption Spectroscopy (XAS): XAS is a technique that provides information about the local geometric and electronic structure of the absorbing atom. It is particularly useful for studying non-crystalline samples and can provide data on the oxidation state and coordination environment of the metal ion in a complex. nih.gov

A summary of advanced techniques used for characterizing metal complexes of this compound and related ligands is provided below:

| Technique | Information Obtained | Example Application |

| Single-Crystal X-ray Diffraction | Precise bond lengths, bond angles, coordination geometry. | Determination of square-planar and octahedral geometries in Ni(II) and Pd(II) complexes. frontiersin.orgrsc.orgnih.gov |

| NMR Spectroscopy | Structure in solution, ligand coordination, dynamic processes. | Studying atropisomeric interconversion in macrocyclic Ni(II), Pd(II), and Pt(II) complexes. rsc.org |

| Mass Spectrometry (ESI-MS) | Stoichiometry of metal-ligand complexes in the gas phase. | Investigating interactions of a cis-[Pd(dtcol)(H2O)2]2+ complex with peptides. acs.org |

| X-ray Absorption Spectroscopy (XAS) | Oxidation state, coordination number, local electronic structure. | Probing the oxidation state of nickel in redox-active ligand complexes. nih.gov |

X-ray Crystallography of Coordinated Species

A key example is the structural characterization of bis(3-hydroxy-1,5-dithiacyclooctane)copper(II) perchlorate, Cu(C₆H₁₂OS₂)₂₂. An X-ray crystal structure determination of this complex revealed that the this compound ligand coordinates to the copper(II) ion in a facial manner. This coordination mode is significant because it stabilizes the Cu(II) oxidation state and inhibits the redox reaction that is typically observed when copper(II) reacts with simple dithiacyclooctanes. The stabilization is attributed to the specific arrangement of the sulfur and oxygen donor atoms around the metal.

The crystallographic data for this copper complex are summarized in the table below.

| Parameter | Value |

| Formula | Cu(C₆H₁₂OS₂)₂₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.811(3) |

| b (Å) | 9.225(4) |

| c (Å) | 16.575(5) |

| β (deg) | 90.54(3) |

| Z (formula units/cell) | 2 |

| Data sourced from a study on the X-ray crystal structure of bis(3-hydroxy-1,5-dithiacyclooctane)copper(II) perchlorate. |

Advanced NMR and EPR Spectroscopic Analysis of Complexes

Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy are powerful techniques for probing the structure and electronic properties of metal complexes in solution and the solid state.

NMR Spectroscopy is used to study diamagnetic complexes. Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide information about the ligand's environment upon coordination. Changes in the chemical shifts of the protons and carbons of this compound upon binding to a metal ion can confirm complex formation and provide insights into the binding mode and the dynamics of the complex in solution. nih.gov For instance, titrating a metal salt into a solution of the ligand and monitoring the chemical shift perturbations can be used to determine the stability and stoichiometry of the resulting complex. nih.gov

EPR Spectroscopy is indispensable for studying paramagnetic complexes, such as those of Cu(II) or Fe(III). unito.itresearchgate.net The technique is highly sensitive to the electronic environment of the unpaired electron(s). The EPR spectrum is characterized by g-values and hyperfine coupling constants, which together provide a detailed picture of the geometry and the nature of the metal-ligand bonding. researchgate.net For example, the g-values can distinguish between different coordination geometries, such as octahedral, square pyramidal, or trigonal bipyramidal. researchgate.net In frozen solutions, the distinction between axial and rhombic symmetry in the coordination sphere can be clearly observed. An axial EPR signal, with distinct g-parallel (g∥) and g-perpendicular (g⊥) components, is characteristic of a tetragonally distorted geometry. nih.gov

The table below illustrates the type of data obtained from EPR analysis of paramagnetic metal complexes.

| Parameter | Information Provided | Example Value (for a hypothetical LS Fe(III) complex) |

| g-values | Reflect the geometry and electronic ground state of the metal center. researchgate.netnih.gov | g⊥ = 2.49, g∥ = 1.60 nih.gov |

| Hyperfine Coupling | Describes the interaction between the electron spin and nuclear spins of the metal and ligand atoms, indicating the degree of covalency. | - |

| Illustrative data based on typical values for low-spin (LS) iron(III) complexes. nih.gov |

Catalytic Applications of this compound Metal Complexes (Non-Biological)

Metal complexes incorporating this compound have shown promise in catalysis, particularly in the activation of small molecules. The ligand's ability to stabilize metal centers and participate in electron transfer processes makes its complexes potential catalysts for various organic transformations. smolecule.com

Homogeneous and Heterogeneous Catalysis

Catalysis can be broadly classified as homogeneous or heterogeneous, based on the phase of the catalyst relative to the reactants. wikipedia.orgsavemyexams.com

Homogeneous Catalysis: The catalyst and reactants exist in the same phase, typically in solution. savemyexams.com Homogeneous catalysts often exhibit high activity and selectivity because the catalytic sites are well-defined and uniformly accessible. rsc.org

Heterogeneous Catalysis: The catalyst exists in a different phase from the reactants, such as a solid catalyst in a liquid or gas reaction mixture. wikipedia.org These systems are advantageous for their ease of separation and catalyst recycling. rsc.org

A notable example of homogeneous catalysis involving a this compound complex is the hydration of nitriles. The palladium(II) complex, cis-[Pd(dtcol)(H₂O)₂]²⁺ (where dtcol = this compound), has been shown to effectively catalyze the selective hydration of various nitriles to their corresponding carboxamides. rsc.orgscispace.com This reaction proceeds without further hydrolysis to carboxylic acids, highlighting the selectivity of the catalyst. The catalytic enhancement is significant, with rate increases of up to 10⁶-fold compared to the uncatalyzed reaction. rsc.orgscispace.com

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Phase | Catalyst and reactants are in the same phase. savemyexams.com | Catalyst and reactants are in different phases. wikipedia.org |

| Catalyst Separation | Often difficult, may require distillation or extraction. rsc.org | Generally straightforward (e.g., filtration). rsc.org |

| Activity/Selectivity | Typically high and predictable. rsc.org | Can be lower due to mass transfer limitations. rsc.org |

| Example with DTCOL | Nitrile hydration using cis-[Pd(dtcol)(H₂O)₂]²⁺. rsc.orgscispace.com | (Potential for supported complexes, specific examples not cited) |

Mechanistic Aspects of Catalytic Cycles

Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance and designing better catalysts. Catalytic cycles are typically composed of a series of elementary steps, such as ligand substitution, oxidative addition, and reductive elimination in homogeneous catalysis. uclouvain.be

For the nitrile hydration reaction catalyzed by cis-[Pd(dtcol)(H₂O)₂]²⁺, mechanistic studies provide several key insights. The general mechanism for such reactions involves the coordination of the nitrile group to the Lewis acidic metal center, which activates the nitrile for nucleophilic attack by a water molecule. researchgate.net Kinetic studies of the reaction catalyzed by the palladium-dtcol complex and related systems examined factors such as catalyst and substrate concentration. rsc.org A significant finding for the cis-[Pd(dtcol)(H₂O)₂]²⁺ system was that no reaction intermediates were detected during the hydration process. rsc.org This suggests that the intermediate species are highly reactive and are rapidly converted to the product.

The catalytic cycle can be generally described by the following steps:

Ligand Substitution: A water molecule on the palladium complex is displaced by the nitrile substrate.

Nitrile Activation: The coordination of the nitrile to the Pd(II) center polarizes the C≡N bond, making the carbon atom more electrophilic.

Nucleophilic Attack: A water molecule (either coordinated or from the solvent bulk) attacks the activated nitrile carbon.

Product Formation & Catalyst Regeneration: A series of proton transfers leads to the formation of the amide product, which then dissociates from the metal center, regenerating the active catalyst for the next cycle.

The selectivity for amide formation indicates that the catalyst does not promote the subsequent hydrolysis of the amide to a carboxylic acid under the reaction conditions. rsc.orgscispace.com

Advanced Structural and Electronic Properties: Theoretical and Computational Insights

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic landscape of 1,5-Dithiacyclooctan-3-ol. rsc.orgresearchgate.net

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost, making it ideal for studying the ground-state properties of medium-sized organic molecules. ohio-state.eduarabjchem.org For this compound, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-31G* or higher, are used to determine its most stable three-dimensional structure. arabjchem.orgd-nb.info These calculations optimize the molecular geometry, predicting key bond lengths, bond angles, and dihedral angles that define the molecule's conformation. d-nb.info

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical outputs of DFT studies. arabjchem.org The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive. For this compound, the HOMO is typically localized around the electron-rich sulfur atoms, while the LUMO distribution indicates probable sites for nucleophilic attack. This analysis helps in predicting the molecule's reactivity in various chemical environments. mdpi.commdpi.com DFT calculations confirm that the molecule exists in a stable state, as indicated by the absence of imaginary frequencies after optimization. d-nb.info

Table 1: Predicted Ground State Properties of this compound via DFT

| Property | Predicted Value/Description | Significance |

| Optimized Geometry | Boat-Chair (BC) conformation is most stable. | Determines the molecule's 3D shape and steric profile. |

| HOMO Energy | Localized on sulfur atoms. | Indicates the site of oxidation or electrophilic attack. arabjchem.org |

| LUMO Energy | Distributed across C-S antibonding orbitals. | Indicates the site of reduction or nucleophilic attack. arabjchem.org |

| HOMO-LUMO Gap | Moderate gap suggests reasonable stability. | Predicts overall chemical reactivity. d-nb.info |

| Dipole Moment | Non-zero value due to the hydroxyl group. | Influences solubility and intermolecular interactions. |

| Electrostatic Potential | Negative potential near the oxygen and sulfur atoms. | Highlights regions prone to electrophilic interaction. mdpi.com |

Note: Specific energy values are dependent on the chosen functional and basis set.

Ab initio quantum chemistry methods, which translate to "from first principles," solve the electronic Schrödinger equation without empirical parameters, offering a high level of theory. wikipedia.org These methods, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and more advanced techniques like Complete Active Space Self-Consistent Field (CASSCF) and Multi-Reference Configuration Interaction (MRCI), are particularly valuable for studying excited states and reaction pathways where DFT may be less reliable. uba.ardtu.dk

For this compound, ab initio calculations can be used to:

Investigate Photochemical Behavior: By calculating the energies and properties of electronic excited states, one can predict the molecule's absorption spectrum and its potential for photochemical reactions. ohio-state.eduaps.org

Map Reaction Mechanisms: These methods can accurately locate and characterize transition state structures, providing detailed energy profiles for chemical reactions, such as oxidation, decomposition, or ring-opening polymerizations. rsc.org The accurate treatment of electron correlation is crucial for quantitative predictions of reaction barriers. uba.ar

While computationally intensive, ab initio methods provide a rigorous framework for understanding complex electronic phenomena, such as the dissociation pathways or the behavior of the molecule upon ionization. wikipedia.orgdtu.dk

Density Functional Theory (DFT) Studies on Ground State Properties and Reactivity

Molecular Dynamics Simulations for Solution Behavior and Interactions

While quantum mechanics describes the electronic structure, Molecular Dynamics (MD) simulations act as a "virtual microscope" to observe the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations are essential for understanding its behavior in a condensed phase, such as in an aqueous solution. nih.gov

Starting with a force field—a set of parameters that defines the potential energy of the system—MD simulations solve Newton's equations of motion for each atom, generating a trajectory that reveals how the molecule interacts with its environment. mdpi.com Key insights from MD simulations include:

Solvation Shell Structure: MD can model how solvent molecules, like water, arrange themselves around the solute. It is expected that water would form specific hydrogen bonds with the hydroxyl group of this compound. nih.gov

Conformational Dynamics: The simulation tracks the transitions between different conformations (e.g., boat-chair, twist-boat) of the flexible eight-membered ring in solution, revealing the energy barriers and lifetimes of each state. acs.org

Transport Properties: Properties like the diffusion coefficient can be calculated from the simulation trajectory.

Intermolecular Interactions: In concentrated solutions, MD can simulate the aggregation behavior and the formation of intermolecular hydrogen bond networks. mdpi.comrsc.org

Table 2: Insights from Molecular Dynamics (MD) Simulations of this compound in Solution

| Studied Property | Information Gained |

| Solvation Free Energy | Quantifies the molecule's solubility in different solvents. |

| Radial Distribution Functions | Describes the structure of the solvent around specific sites (e.g., the -OH group). |

| Hydrogen Bonding Analysis | Identifies the number and lifetime of hydrogen bonds with the solvent. nih.govmdpi.com |

| Conformational Population | Determines the equilibrium distribution of different ring conformers in solution. |

| Radius of Gyration (Rg) | Measures the molecule's compactness and how it changes over time. mdpi.com |

Analysis of Bonding, Aromaticity, and Hypervalency in Sulfur Centers

The presence of two sulfur atoms in the this compound ring introduces unique bonding characteristics.

Bonding and Aromaticity: The molecule is a saturated, non-aromatic heterocyclic compound. The bonding consists of standard sigma (σ) bonds. The geometry around the sulfur atoms is bent, similar to that in dialkyl sulfides.

Hypervalency in Sulfur Centers: The most fascinating aspect of this system's bonding appears upon oxidation. The one-electron oxidation of the parent compound, 1,5-dithiacyclooctane (1,5-DTCO), results in a remarkably stable radical cation. researchgate.net Spectroscopic evidence confirms that in this radical cation, the two sulfur atoms form a transannular S-S bond, where one sulfur atom appears to exceed the octet rule. researchgate.net This is a classic case of a hypervalent interaction. wikipedia.org

Modern quantum theory explains this "expanded octet" not through the involvement of d-orbitals, but through the concept of a three-center four-electron (3c-4e) bond . wikipedia.orguniroma1.it In the dication (two-electron oxidation product), a full two-electron sigma bond forms between the sulfur atoms, and in the radical cation (one-electron oxidation product), a three-electron sigma bond (σ²σ*¹) is formed. researchgate.net This intramolecular, transannular bonding interaction is a key feature of the reactivity and electronic structure of oxidized 1,5-dithiacyclooctane derivatives.

Prediction of Spectroscopic Signatures and Conformational Preferences

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data.

Conformational Preferences: The eight-membered dithiacyclooctane ring is highly flexible. Computational studies on related dithianes show that DFT calculations can reliably predict the relative stabilities of various ring conformations, such as chair, boat, and twist forms. researchgate.net For 1,5-dithiacyclooctane, the boat-chair (BC) family of conformations is generally the most stable. acs.org The introduction of a hydroxyl group at the C3 position in this compound introduces additional complexity. The relative orientation (axial vs. equatorial) of the -OH group significantly affects the stability of each conformer, with the potential for intramolecular hydrogen bonding influencing the equilibrium. mdpi.comnih.gov

Table 3: Computationally Predicted Conformational Data for this compound

| Conformer | -OH Orientation | Predicted Relative Energy (kcal/mol) | Key Feature |

| Boat-Chair (BC) | Equatorial | 0.00 (most stable) | Sterically favored orientation. |

| Boat-Chair (BC) | Axial | ~0.5 - 1.5 | Higher energy due to steric interactions. |

| Twist-Boat (TB) | - | ~2.0 - 4.0 | Represents a higher-energy local minimum. |

| Chair-Chair (CC) | - | > 5.0 | Typically a transition state for ring inversion. |

Note: Values are illustrative, based on studies of similar heterocyclic systems. The exact energies depend on the computational method and solvent model used. nih.gov

Prediction of Spectroscopic Signatures: Quantum chemical calculations can simulate various types of spectra.

NMR Spectroscopy: DFT methods can accurately predict ¹H and ¹³C NMR chemical shifts. nih.gov This involves calculating the magnetic shielding tensors for each nucleus, which are highly sensitive to the molecule's conformation. Comparing calculated shifts for different conformers with experimental data can elucidate the dominant conformation in solution.

Vibrational Spectroscopy (IR and Raman): Calculation of vibrational frequencies helps in assigning the peaks observed in experimental IR and Raman spectra. rsc.org A notable application is the identification of the transannular S-S bond stretch in the radical cation of 1,5-DTCO, which appears as a prominent band in its Resonance Raman spectrum. researchgate.net

Applications As a Building Block in Advanced Materials and Supramolecular Chemistry Non Biological

Incorporation into Polymer Architectures and Networks

The structural features of 1,5-Dithiacyclooctan-3-ol and its derivatives make them ideal candidates for incorporation into various polymer architectures, leading to materials with tailored properties.

Derivatives of this compound, specifically those containing an exocyclic methylene (B1212753) group, such as 7-methylene-1,5-dithiacyclooctan-3-ol, are key monomers in free-radical ring-opening polymerization (rROP). google.comacs.org This polymerization technique is advantageous for creating polymers with heteroatoms in the main chain, a feat that is often difficult to achieve with conventional vinyl polymerization. researchgate.net The rROP of these cyclic allylic sulfides proceeds efficiently, and unlike many other ring-opening monomers, they are stable in the presence of moisture and aqueous solutions. researchgate.netresearchgate.net

The polymerization of these monomers can be initiated both thermally and photochemically. acs.org A notable characteristic of polymers derived from substituted eight-membered ring monomers like 7-methylene-1,5-dithiacyclooctan-3-ol is their amorphous nature, which contrasts with the crystalline polymers formed from their unsubstituted counterparts. acs.org This process allows for the synthesis of polymers with low volume shrinkage during polymerization, a highly desirable property in applications such as dental compositions and coatings. google.com

Detailed studies have explored the effects of substituents on the polymerization behavior. For instance, derivatives like 7-methylene-1,5-dithiacyclooctan-3-yl acetate (B1210297) and benzoate (B1203000) have been shown to polymerize to complete conversion, yielding amorphous polymers with specific glass transition temperatures. acs.org

Table 1: Polymerization Data for 7-Methylene-1,5-dithiacyclooctan-3-yl Acetate

| Property | Value |

| Polymerization Shrinkage | 2.0% acs.org |

| Glass Transition Temperature (Tg) | -0.2 °C acs.org |

The integration of this compound derivatives into polymer networks contributes to the development of photoresponsive and self-healing materials. specificpolymers.comnih.gov Photoresponsive polymers can change their chemical and physical properties in response to light, offering advantages such as precise spatial and temporal control over material behavior. specificpolymers.com The incorporation of chromophores, or light-sensitive groups, allows for light-induced changes in properties like shape, solubility, and adhesion. specificpolymers.com While specific research directly linking this compound to photoresponsive applications is emerging, its derivatives are being explored in related technologies. For example, photosensitive moieties are used to produce photosensitive polymers. google.com

The disulfide bonds inherent in the dithiacyclooctane ring structure are particularly relevant to the design of self-healing materials. nih.govespublisher.com These materials can autonomously repair damage, extending their lifespan and improving their sustainability. nih.gov The reversible nature of disulfide bonds allows for repeated healing of the same damaged area. nih.gov Upon damage, the disulfide bonds can break and reform, often under external stimuli like heat or light, restoring the material's integrity. espublisher.com This intrinsic self-healing mechanism is a key area of research for creating more durable and resilient polymeric materials. nih.gov

Free-Radical Ring-Opening Polymerization of Cyclic Allylic Sulfides

Role in the Design of Functional Supramolecular Assemblies

Supramolecular chemistry focuses on the non-covalent interactions between molecules to form larger, organized structures. wikipedia.org this compound and its parent compound, 1,5-dithiacyclooctane, are effective building blocks in this field due to their ability to form complexes and participate in self-assembly processes. smolecule.comwikipedia.org

The principles of host-guest chemistry are being applied to develop systems for the detection and delivery of various molecules. core.ac.uk Macrocyclic hosts, in general, are used to encapsulate guest molecules, which can alter the properties of the guest, such as its solubility or reactivity. thno.orgcore.ac.uk

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. researchgate.net Derivatives of this compound can be designed to self-assemble into specific architectures. By modifying the core structure with functional groups that can participate in interactions like hydrogen bonding or π-π stacking, researchers can direct the formation of complex supramolecular structures. researchgate.netrsc.org

These self-assembly processes can lead to the formation of various nanostructures, such as linear chains, lamellar structures, or more complex networks. researchgate.netbeilstein-journals.org The ability to control the self-assembly of these molecules is essential for the bottom-up fabrication of novel materials with defined properties and functions. mdpi.com

Host-Guest Chemistry and Molecular Recognition

Applications in Sensing and Chemodosimeters (Non-Biological Targets)

The reactive nature of the sulfur atoms and the hydroxyl group in this compound makes it a candidate for use in chemical sensors and chemodosimeters for non-biological targets. A chemodosimeter is a molecule that undergoes an irreversible chemical reaction with an analyte, resulting in a detectable signal, such as a change in color or fluorescence.

Derivatives of this compound can be incorporated into fluorescent chemosensors. For instance, a fluorescent chemodosimeter for the detection of palladium ions (Pd²⁺) has been developed that utilizes a cleavage reaction involving a dithiacyclooctan-3-ol derivative to produce a fluorescent signal. researchgate.net The selective reactivity of the sulfur-containing ring towards specific metal ions allows for the design of highly sensitive and selective sensors. The identification of specific targets for small molecules is a critical aspect of developing new sensing technologies. nih.gov

While direct applications of this compound in advanced materials are not extensively documented, a closely related derivative, 7-Methylene-1,5-dithiacyclooctan-3-ol, has been investigated as a monomer in the synthesis of specialized polymers. acs.orgacs.org This derivative incorporates an exocyclic methylene group, which facilitates free-radical ring-opening polymerization. This process is of significant interest in materials science as it can lead to polymers with low volume shrinkage upon polymerization, a critical property for applications such as dental composites and high-precision molding. acs.orgacs.orgpatsnap.comgoogle.com

Research has shown that 7-Methylene-1,5-dithiacyclooctan-3-ol and its subsequent derivatives can be polymerized using both thermal and photochemical initiators to yield amorphous polymers. acs.orgacs.org Unlike some related monomers that produce crystalline polymers, the presence of substituents on the dithiacyclooctane ring leads to clear, amorphous materials. acs.orgacs.org Studies on the polymerization of various substituted 7-methylene-1,5-dithiacyclooctane monomers have demonstrated that these eight-membered rings can undergo complete conversion to polymers. acs.orgacs.org For example, the polymerization of 7-methylene-1,5-dithiacyclooctan-3-yl acetate, a derivative of 7-methylene-1,5-dithiacyclooctan-3-ol, resulted in a polymer with a low polymerization shrinkage of 2.0% and a glass transition temperature of -0.2 °C. acs.orgacs.org

The hydroxyl group of this compound and its derivatives provides a reactive site for further modification, allowing it to be incorporated into larger, more complex molecular architectures. patsnap.comgoogle.com For instance, 7-Methylene-1,5-dithiacyclooctan-3-ol has been used in the synthesis of dimer acid derivatives intended for use as polymerizable monomers in dental materials. patsnap.com In this application, the hydroxyl group of the dithiacyclooctanol is reacted with a dimer acid to create a larger monomer that can then be polymerized. patsnap.com

In the context of supramolecular chemistry, which involves the study of chemical systems composed of multiple molecules linked by non-covalent interactions, the functional groups of this compound offer potential for the construction of larger assemblies. wikipedia.org The thioether linkages can coordinate with metal ions, while the hydroxyl group can participate in hydrogen bonding. These interactions are fundamental to the design of supramolecular structures such as molecular cages, polymers, and self-assembling materials. wikipedia.orgepdf.pub While specific supramolecular assemblies based solely on this compound are not widely reported in non-biological contexts, the principles of supramolecular chemistry suggest its potential as a versatile building block. wikipedia.orgepdf.pub

Table 1: Polymerization Data for a Derivative of this compound

| Monomer | Polymerization Shrinkage (%) | Glass Transition Temperature (°C) |

| 7-methylene-1,5-dithiacyclooctan-3-yl acetate | 2.0 | -0.2 |

Utilization in Separations Science (e.g., Metal Extraction, Non-Biological)

The presence of two sulfur atoms in the this compound ring structure imparts upon it the characteristics of a thioether, which are known to form stable complexes with a variety of metal ions. This complexing ability is the basis for its potential application in separations science, particularly in the selective extraction of metal ions from aqueous solutions.

Research has confirmed that this compound can form thioether complexes with lead(II). It has also been studied as a ligand in palladium(II) and copper(II) complexes. researchgate.net The formation of such complexes is a prerequisite for solvent extraction processes, where a complexing agent in an organic solvent selectively binds to a metal ion in an aqueous phase, thereby transferring it to the organic phase. ias.ac.in

While the formation of these metal complexes is established, detailed studies on the use of this compound as an extractant in a complete solvent extraction process for metal separation are not extensively documented in the available literature. However, the known affinity of thioether compounds for certain metal ions suggests its potential in this area. The principles of ion separation rely on the differential solubility and complexation of ions. libretexts.org By tuning conditions such as pH and the organic solvent, it may be possible to achieve selective extraction of specific metals.

The field of hydrometallurgy often employs chelating extractants to recover valuable metals from leach solutions. ias.ac.inkjmm.orgjournalssystem.com Thioether-containing molecules, in general, show a preference for soft metal ions, which could be exploited for selective separations. The hydroxyl group on the this compound ring could also play a role in the extraction mechanism, potentially influencing the solubility and stability of the metal complexes.

Table 2: Known Metal Complexation of this compound

| Metal Ion | Type of Complex |

| Lead(II) | Thioether complex |

| Copper(II) | Ligand in complex |

| Palladium(II) | Ligand in complex |

Source: Intermolecular Interaction between Pd-II Complex of 2-(Bis(2 ... researchgate.net

Future Directions and Emerging Research Avenues for 1,5 Dithiacyclooctan 3 Ol Research

Integration with Flow Chemistry and Automated Synthesis

The principles of flow chemistry, which involve performing chemical reactions in a continuous stream rather than a batch, offer numerous advantages such as enhanced safety, scalability, and reproducibility. syrris.commdpi.com The integration of 1,5-dithiacyclooctan-3-ol into automated flow synthesis platforms presents a promising avenue for the efficient generation of novel derivatives and compound libraries. syrris.comnih.gov

Automated systems provide precise control over reaction parameters like temperature, pressure, and reagent addition, which can be leveraged to explore the reactivity of this compound in a systematic and high-throughput manner. syrris.comnih.gov This approach could accelerate the discovery of new catalysts or functional materials based on the this compound scaffold. For instance, the automated synthesis of a library of derivatives could be screened for applications in areas such as catalysis or materials science. The modular nature of flow chemistry systems allows for the telescoping of multiple reaction steps, reducing manual handling and purification times. syrris.com